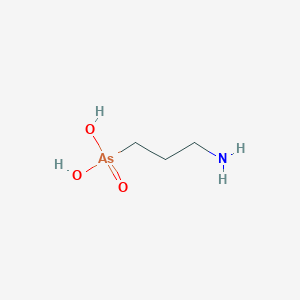
3-Aminopropylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropylarsonic acid (3-APA) is an organoarsenic compound that has been used in scientific research for decades. It is a derivative of arsenic acid and is commonly used as a biochemical tool to study the structure and function of proteins and enzymes.
Applications De Recherche Scientifique
3-Aminopropylarsonic acid has been widely used as a biochemical tool in scientific research. It is commonly used as a probe to study the structure and function of proteins and enzymes. For example, 3-Aminopropylarsonic acid has been used to study the binding of proteins to DNA, the structure of enzymes involved in DNA replication, and the function of enzymes involved in metabolism.
Mécanisme D'action
The mechanism of action of 3-Aminopropylarsonic acid is not well understood. However, it is believed that 3-Aminopropylarsonic acid acts as a competitive inhibitor of enzymes that contain a sulfhydryl group. This inhibition can lead to changes in the structure and function of the enzyme, which can be useful for studying the enzyme's role in biological processes.
Effets Biochimiques Et Physiologiques
3-Aminopropylarsonic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Aminopropylarsonic acid in lab experiments is its specificity. Because it is a competitive inhibitor of enzymes that contain a sulfhydryl group, it can be used to study the function of specific enzymes in biological processes. However, one limitation of using 3-Aminopropylarsonic acid is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for research involving 3-Aminopropylarsonic acid. One area of interest is the development of new drugs based on the structure of 3-Aminopropylarsonic acid. Another area of interest is the use of 3-Aminopropylarsonic acid as a tool to study the role of specific enzymes in disease processes. Additionally, there is interest in developing new methods for synthesizing 3-Aminopropylarsonic acid that are more efficient and environmentally friendly.
Conclusion
In conclusion, 3-Aminopropylarsonic acid is a useful biochemical tool that has been used in scientific research for decades. It is synthesized by reacting arsenic acid with propylene oxide and ammonia, and has a variety of scientific research applications. Its mechanism of action is not well understood, but it is believed to act as a competitive inhibitor of enzymes that contain a sulfhydryl group. 3-Aminopropylarsonic acid has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for research involving 3-Aminopropylarsonic acid, and it will likely continue to be an important tool in scientific research for years to come.
Méthodes De Synthèse
The synthesis of 3-Aminopropylarsonic acid involves the reaction of arsenic acid with propylene oxide and ammonia. This reaction produces 3-Aminopropylarsonic acid as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Propriétés
Numéro CAS |
142352-13-4 |
|---|---|
Nom du produit |
3-Aminopropylarsonic acid |
Formule moléculaire |
C3H10AsNO3 |
Poids moléculaire |
183.04 g/mol |
Nom IUPAC |
3-aminopropylarsonic acid |
InChI |
InChI=1S/C3H10AsNO3/c5-3-1-2-4(6,7)8/h1-3,5H2,(H2,6,7,8) |
Clé InChI |
UKIQRBUGZPLKJR-UHFFFAOYSA-N |
SMILES |
C(CN)C[As](=O)(O)O |
SMILES canonique |
C(CN)C[As](=O)(O)O |
Autres numéros CAS |
142352-13-4 |
Synonymes |
3-aminopropylarsonate 3-aminopropylarsonic acid APrA acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



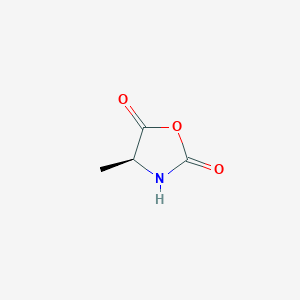
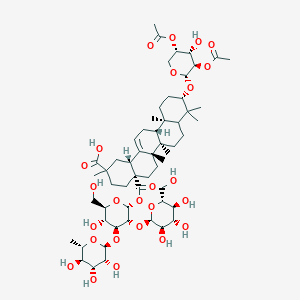
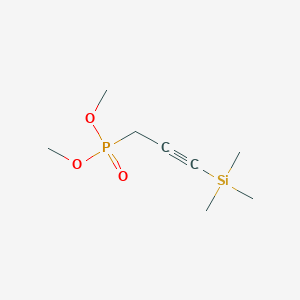
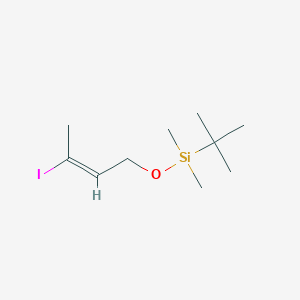
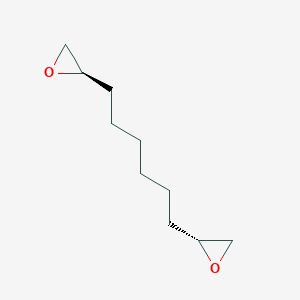
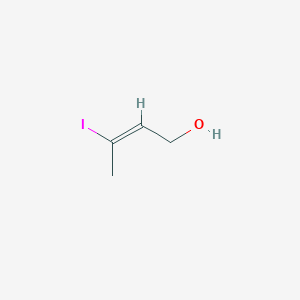
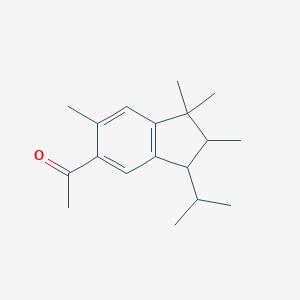
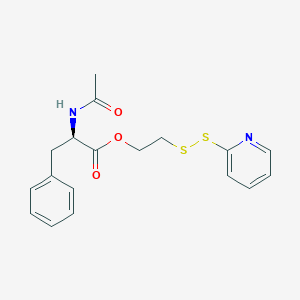
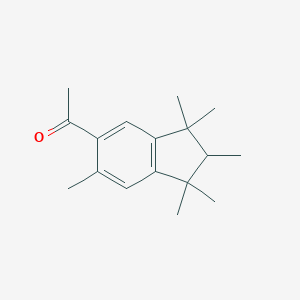
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
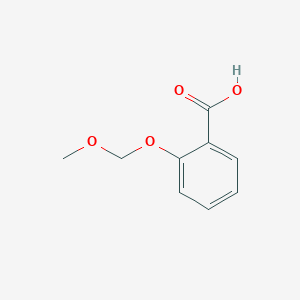
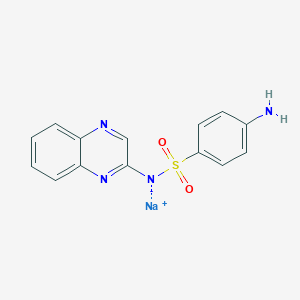
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)
